Ethacrynic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

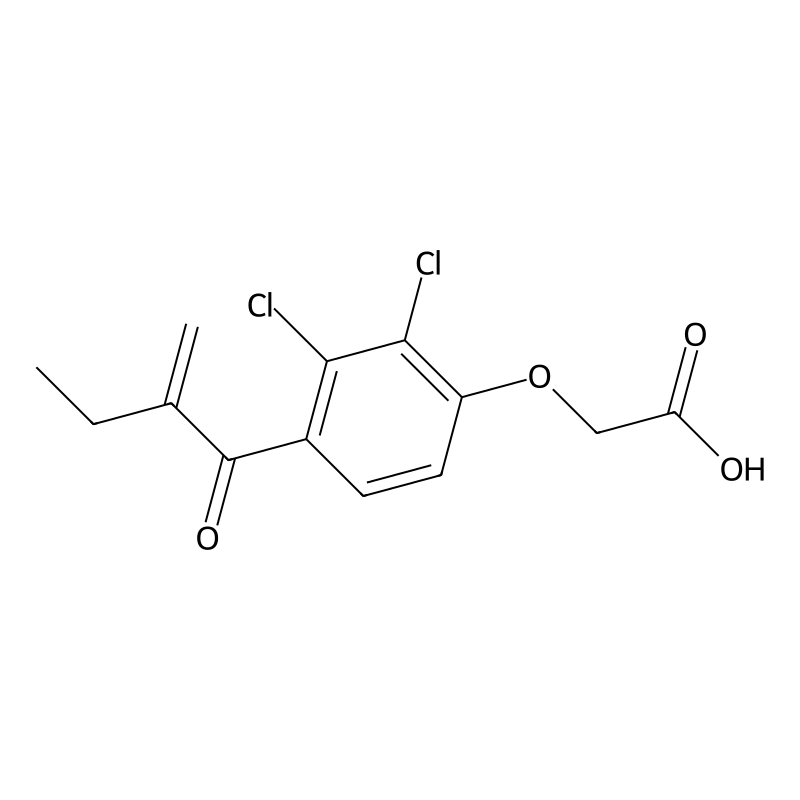

SMILES

solubility

Sparingly soluble in water, aq acids; soluble in chloroform

Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene

1.94e-02 g/L

Synonyms

Canonical SMILES

Ethacrynic acid (EA) is a phenoxyacetic acid derivative characterized by an α,β-unsaturated ketone that acts as a potent Michael acceptor[1]. Unlike the majority of loop diuretics, EA completely lacks a sulfonamide moiety, making it a critical structural outlier for ion transport studies [2]. Beyond its established role as an inhibitor of the Na+-K+-2Cl- (NKCC) cotransporter, EA is heavily procured in chemoinformatics and oncology research as a standardized inhibitor of glutathione S-transferases (GSTs) and the Wnt/β-catenin signaling pathway. Its capacity to covalently modify nucleophilic thiol groups allows it to function simultaneously as a glutathione (GSH) depleter and a chemosensitizing agent, differentiating it from conventional diuretics in complex biochemical assays [1].

Substituting ethacrynic acid with more common loop diuretics, such as furosemide or bumetanide, fundamentally compromises assays requiring thiol reactivity or sulfonamide avoidance . While furosemide is a more potent NKCC inhibitor, its sulfonamide group triggers cross-reactivity in sulfa-allergy models, whereas EA provides a clean, non-sulfonamide baseline [1]. Furthermore, generic diuretics lack EA’s α,β-unsaturated ketone; consequently, they cannot undergo Michael addition to form covalent adducts with free cysteines or glutathione [2]. This means furosemide and bumetanide are entirely ineffective as GST inhibitors or chemosensitizers, making EA the mandatory procurement choice for multidrug resistance (MDR) reversal and chemoproteomic profiling workflows [2].

Mainstream Laboratory Workflow Fit for Sulfonamide-Free Ion Transport Models

Ethacrynic acid provides a structurally distinct mechanism for inhibiting the Na+-K+-2Cl- (NKCC1) cotransporter, ensuring mainstream laboratory workflow fit for specialized hypersensitivity models. While bumetanide and furosemide achieve high potency (IC50 ~1.0 µM and ~5-6 µM, respectively), their sulfonamide structures cause off-target cross-reactivity [1]. Ethacrynic acid inhibits NKCC1 with an IC50 of ~1.6–3.0 mM, acting via a completely different binding dynamic that lacks the sulfamoyl moiety [1].

| Evidence Dimension | NKCC1 cotransporter inhibition (IC50) |

| Target Compound Data | Ethacrynic Acid (IC50 ~1.6–3.0 mM) |

| Comparator Or Baseline | Furosemide (IC50 ~5–6 µM) |

| Quantified Difference | EA is significantly less potent but provides a 100% sulfonamide-free inhibition profile. |

| Conditions | In vitro NKCC1 inhibition assay and molecular simulation models |

EA is essential for baseline NKCC inhibition in experimental workflows where sulfonamide-induced off-target effects or allergic cross-reactivity must be strictly avoided.

Quantified Glutathione S-Transferase (GST) Inhibition vs. Natural Analogs

In comparative spectrophotometric screening against equine liver GST, ethacrynic acid demonstrated an IC50 of 6.6 ± 1.1 µM, significantly outperforming the natural Michael acceptor curcumin, which yielded an IC50 of 31.6 ± 3.6 µM [1]. This ~4.8-fold higher potency establishes EA as a highly efficient, standardized small-molecule inhibitor for blocking GST-mediated detoxification pathways [1].

| Evidence Dimension | GST enzyme inhibition (IC50) |

| Target Compound Data | Ethacrynic Acid (IC50 = 6.6 ± 1.1 µM) |

| Comparator Or Baseline | Curcumin (IC50 = 31.6 ± 3.6 µM) |

| Quantified Difference | EA exhibits ~4.8-fold greater inhibitory potency against GST. |

| Conditions | Spectrophotometric assay using equine liver GST, GSH (2.5 mM), and CDNB (0.2 mM) |

Buyers require EA as a potent, reproducible positive control for GST inhibition in multidrug resistance (MDR) reversal and toxicology assays.

Precursor Suitability for In Situ GST-pi Inactivation via Thiol Reactivity

Ethacrynic acid exhibits excellent precursor suitability in cellular assays due to its α,β-unsaturated ketone, which reacts with glutathione (GSH) to form an active EA-GSH conjugate. Kinetic studies reveal that this in situ generated conjugate is a far more potent inhibitor of human lung GST-pi (Ki = 1.5 µM) than the unconjugated ethacrynic acid precursor (Ki = 11.5 µM) [1]. Furthermore, the conversion to the conjugate shifts the inhibition mechanism from competitive to non-competitive [1].

| Evidence Dimension | Human lung GST-pi inhibition (Ki) |

| Target Compound Data | Ethacrynic acid-GSH conjugate (Ki = 1.5 µM) |

| Comparator Or Baseline | Unconjugated Ethacrynic acid precursor (Ki = 11.5 µM) |

| Quantified Difference | The in situ formed conjugate is ~7.6-fold more potent at inhibiting GST-pi. |

| Conditions | In vitro enzymatic kinetic assay for human lung GST-pi |

EA's precursor suitability allows it to simultaneously deplete cellular GSH and generate a highly potent non-competitive GST inhibitor, making it indispensable for oxidative stress workflows.

Targeted Disruption of Wnt/β-Catenin Signaling in Oncology Models

Unlike generic sulfonamide diuretics, ethacrynic acid actively disrupts the LEF-1/β-catenin complex. In primary chronic lymphocytic leukemia (CLL) cells, EA exhibits targeted cytotoxicity with an IC50 of 8.56 µM, effectively downregulating Wnt/β-catenin signaling . Standard loop diuretics lack this structural capability and show no such targeted cytotoxicity at comparable concentrations .

| Evidence Dimension | Cytotoxicity via Wnt/β-catenin inhibition (IC50) |

| Target Compound Data | Ethacrynic Acid (IC50 = 8.56 µM) |

| Comparator Or Baseline | Standard sulfonamide diuretics (No Wnt pathway disruption) |

| Quantified Difference | EA provides targeted Wnt inhibition at low micromolar concentrations, a property absent in its diuretic class. |

| Conditions | Primary chronic lymphocytic leukemia (CLL) cell viability assay (48 h) |

Enables procurement of a dual-action scaffold that bridges ion transport modulation and targeted oncology pathway screening.

Sulfa-Allergy and Sulfonamide-Free Ion Transport Modeling

Because EA completely lacks a sulfonamide moiety, it is the primary procurement choice for in vivo and in vitro models requiring NKCC1/2 blockade without triggering sulfonamide cross-reactivity or off-target hypersensitivity responses [1].

Multidrug Resistance (MDR) Reversal and Chemosensitization Assays

EA is heavily utilized as a pan-GST inhibitor to sensitize resistant tumor cell lines to alkylating agents (e.g., chlorambucil). Its ability to form a highly potent EA-GSH conjugate (Ki = 1.5 µM) makes it a standard reagent for mapping and bypassing GST-pi mediated drug detoxification [2].

Chemoproteomic Profiling of Reactive Cysteines

The α,β-unsaturated ketone in EA serves as a reliable Michael acceptor for covalent modification of nucleophilic thiols. It is used as a chemical probe to identify and map functional cysteines on mitochondrial membranes and adenine nucleotide translocases (ANTs) during oxidative stress research [3].

Wnt/β-Catenin Inhibitor Scaffold Development

Exhibiting an IC50 of 8.56 µM against CLL cells, EA is procured as a foundational small-molecule scaffold for synthesizing next-generation Wnt/β-catenin pathway inhibitors, allowing researchers to study LEF-1 complex disruption in hematological malignancies .

References

- [1] Int. J. Mol. Sci. (2022). Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations.

- [2] Chemico-Biological Interactions. Interactions of glutathione S-transferase with ethacrynic acid and its glutathione conjugate.

- [3] ACS Molecular Pharmaceutics (2018). Chemoproteomic Profiling Reveals Ethacrynic Acid Targets Adenine Nucleotide Translocases to Impair Mitochondrial Function.

Physical Description

Solid

Color/Form

White, or practically white, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.3

Decomposition

Appearance

Melting Point

118.5-120.5

121-122 °C

122.5 °C

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Ethacrynic acid is a loop diuretic that gained FDA approval for widespread use in 1967. Unlike other loop diuretics, ethacrynic acid is a novel drug due to the absence of a sulfonamide group in its structure, allowing its use in critically ill patients with life-threatening sulfa-allergies. In adults, ethacrynic acid is a choice for the relief of edema in patients with renal failure, congestive heart failure, and cirrhotic ascites in the setting of sulfonamide hypersensitivity and treatment-resistant pathologies. The FDA also approves its use in the management of ascites due to malignancy, lymphedema, and idiopathic edema. If rapid onset diuresis is the desired goal, the FDA allows ethacrynic acid to be used to manage flash pulmonary edema or hospitalized pediatrics over 1-year-old with congenital heart failure. Ethacrynic acid is preferable for both these groups due to its greater urinary output and fluid balance than furosemide. Non-FDA-approved uses include hypertension, uremia, and metabolic acidosis.

Drug Classes

Therapeutic Uses

A major use of loop diuretics is in the treatment of acute pulmonary edema. A rapid incr in venous capacitance in conjunction with a brisk natriuresis reduces left ventricular filling pressures and thereby rapidly relieves pulmonary edema. Loop diuretics also are widely used for the treatment of chronic congestive heart failure when diminution of extracellular fluid volume is desirable to minimize venous and pulmonary congestion. Diuretics are widely used for the treatment of hypertension, and controlled clinical trials demonstrating reduced morbidity and mortality have been conducted with Na+-Cl- symport (thiazides and thiazide-like diuretics), but not Na+-K+-2Cl- symport, inhibitors. Nonetheless, Na+-K+-2Cl- symport inhibitors appear to lower blood pressure as effectively as Na+-Cl- symport inhibitors while causing smaller perturbations in the lipid profile. /Loop diuretics/

The edema of nephrotic syndrome often is refractory to other classes of diuretics, and loop diuretics often are the only drugs capable of reducing the massive edema associated with this renal disease. Loop diuretics also are employed in the treatment of edema and ascites of liver cirrhosis; however, care must be taken not to induce encephalopathy or hepatorenal syndrome. In patients with a drug overdose, loop diuretics can be used to induce a forced diuresis to facilitate more rapid renal elimination of the offending drug. /Loop diuretics/

Loop diuretics- combined with isotonic saline admin to prevent volume depletion- are used to treat hypercalcemia. Loop diuretics interfere with the kidney's ability to produce a concentrated urine. Consequently, loop diuretics combined with hypertonic saline are useful for the treatment of life-threatening hyponatremia. /Loop diuretics/

For more Therapeutic Uses (Complete) data for ETHACRYNIC ACID (10 total), please visit the HSDB record page.

Pharmacology

Ethacrynic Acid is an unsaturated ketone derivative of aryloxyacetic acid without a sulfonamide substituent belonging to the class of loop diuretics. Ethacrynic acid is extensively bound to plasma proteins; both ethacrynic acid in its unchanged form as well as its metabolites are excreted in bile and urine.

MeSH Pharmacological Classification

ATC Code

C03 - Diuretics

C03C - High-ceiling diuretics

C03CC - Aryloxyacetic acid derivatives

C03CC01 - Etacrynic acid

Mechanism of Action

Optimal diuretic activity depends on at least 2 structural requirements: (1) methylene and adjacent ketone groups capable of reacting with sulfhydryl radicals of presumed receptor, and (2) substituents on aromatic nucleus.

In vitro, ethacrynic acid inhibits the active transport of chloride in the lumen of the ascending limb of the loop of Henle, thereby diminishing reabsorption of sodium and chloride at that site. Because this inhibition occurred with lower concns of ethacrynic acid in the presence of cysteine, it has been proposed that the ethacrynate-cysteine metabolite is the most active form of the drug. The drug increases potassium excretion in the distal renal tubule. Ethacrynic acid does not inhibit carbonic anhydrase, and it is not an aldosterone antagonist. Aldosterone secretion may incr during therapy with the drug and may contribute to the hypokalemia caused by ethacrynic acid.

...IRREVERSIBLY COMBINES WITH 2 THIOL GROUPS OF GLYCERALDEHYDE 3-PHOSPHATE DEHYDROGENASE, THUS INACTIVATING THE ENZYME. HOWEVER, IT IS NOT POSSIBLE TO ATTRIBUTE DIURETIC ACTION TO THIS TYPE OF BIOCHEMICAL REACTION...

KEGG Target based Classification of Drugs

Solute carrier family

SLC12

SLC12A2 (NKCC1) [HSA:6558] [KO:K10951]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Thirty-five % or less of ethacrynic acid was excreted in urine of rats and dogs, regardless of mode of admin and 50% or more appeared in feces, suggesting hepatic elimination of the drug.

Renal elimination (67%), biliary/fecal (33%), 20% unchanged. /From table/

Ethacrynic acid is rapidly absorbed from the GI tract. Following oral admin, the diuretic effect occurs within 30 min and reaches a peak in approx 2 hr. The duration of action following oral admin is usually 6-8 hr but may continue up to 12 hr. Following IV admin of ethacrynate sodium, diuresis usually occurs within 5 min, reached a max within 15-30 min, and persists for approx 2 hr. In animals, substantial quantities of ethacrynic acid accumulate only in the liver. The drug does not enter the CSF. It is not known whether ethacrynic acid crosses the placenta or is distributed into milk in humans. ... Approx 30-65% of an IV dose of ethacrynate sodium is secreted by the proximal renal tubules and is excreted in urine; approx 35-40% is excreted in bile, partially as the cysteine conjugate. In dogs, approx 30-40% of the drug excreted in urine is unchanged, 20-30% is the cysteine conjugate, and 33-40% is an unstable, unidentified compound. The rate of urinary excretion of ethacrynic acid increases as urinary pH increases and is decreased by probenecid.

Metabolism Metabolites

After iv admin (5 or 50 mg/kg) of (14)C-ethacrynic acid to rats 60-70% was excreted into bile within 4 hr; <25% was ethacrynic acid, the remainder was biotransformation products. The 2 major metabolites in bile were identified; one was the glutathione adduct (ethacrynic acid-GSH) and the other was ethacrynic acid-mercapturate. Approx 40% of either dose was excreted as ethacrynic acid-GSH. Ethacrynic acid-mercapturate accounted for 18% of the low dose and 30% of the high dose excreted into bile. Dogs given a 5 mg/kg dose (iv) excreted 25, 11, and 9% of the dose as ethacrynic acid-mercapturate, ethacrynic acid-cysteine and ethacrynic acid-GSH, respectively.

Animal studies indicate that ethacrynic acid is metabolized to a cysteine conjugate (which may contribute to the pharmacologic effects of the drug) and to an unstable, unidentified compound.

Associated Chemicals

Wikipedia

Drug Warnings

Not recommended for routine use /in pregnancy/. /Loop diuretics/

Geriatric patients may be more sensitive to the effects of the usual adult dose.

Ethacrynic acid may cause adverse GI effects, including anorexia, abdominal discomfort or pain, nausea, vomiting, malaise, diarrhea, and dysphagia. Adverse GI effects occur most frequently when large doses are employed or after 1-3 months of continuous therapy and may necessitate discontinuing the drug. Severe, profuse, watery diarrhea may occur; the drug should be permanently discontinued if this occurs. GI bleeding has been reported, most frequently in patients receiving IV ethacrynate sodium therapy and especially in patients receiving heparin sodium concomitiantly. Acute necrotizing pancreatitis, with an incr in serum amylase, has been reported.

For more Drug Warnings (Complete) data for ETHACRYNIC ACID (16 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals

Methods of Manufacturing

2,3-Dichlorophenoxyacetic acid is subjected to a Friedel-Crafts reaction with butyryl chloride to form the 4-butyryl derivative. This undergoes a Mannich reaction with formaldehyde and dimethylamine, the product decomposing thermally to introduce the methyl group

General Manufacturing Information

Analytic Laboratory Methods

Analyte: ethacrynic acid; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: ethacrynic acid; matrix: chemical identification; procedure: colorimetric reaction with sodium hydroxide, sulfuric acid and chromotropic acid sodium salt

Analyte: ethacrynic acid; matrix: chemical purity; procedure: titration with sodium thiosulfate with potassium iodide as indicator

For more Analytic Laboratory Methods (Complete) data for ETHACRYNIC ACID (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. /Ethacrynic acid tablets/

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. /Ethacrynate sodium for injection/

Interactions

The ototoxic interaction between aminoglycoside antibiotics (Streptomycin, Kanamycin, etc.) and loop-inhibiting diuretics, such as ethacrynic acid, has been well documented. This interaction causes extensive destruction of the hair cells of the cochlea. Viomycin, Capreomycin, and Polymyxin B, when given with ethacrynic acid , were found to produce cochlear hair cell damage that was similar to that produced by aminoglycoside antibiotics admin with ethacrynic acid.

Treatment of mice with Neomycin (100 mg/kg bw, IM) 60 min prior to ethacrynic acid led to a 3-5 fold higher accumulation of ethacrynic acid in cochlear structures. It is suggested that Neomycin breaks down hemolabyrinthine or tissue permeability barriers and allows increased penetration of the other drug into the inner ear.

The temporal bones of a patient who suffered sudden deafness and ataxia after admin of both furosemide and ethacrynic acid, were examined by light and electron microscopy. There was no loss of hair or supporting cells. Some hair cells, in both the vestibular neuroepithelium and the organ of corti, particularly in the basal turn, were more densely staining and more granular than normal. Membrane whorls also were common within mitochondria of such cells. The endoplasmic reticulum of some spiral ganglion cells was dilated. The major cytologic changes were found in the stria vascularis of the cochlea and dark cell areas of the vestibular system. There was marked dilatation of the intercellular fluid spaces, consistent with the biochemical observation that loop diuretics interfere first with enzyme systems responsible for fluid transport within the inner ear.

For more Interactions (Complete) data for ETHACRYNIC ACID (11 total), please visit the HSDB record page.

Stability Shelf Life

This compound is stable under normal laboratory conditions.

Dates

Bis-conjugation of Bioactive Molecules to Cisplatin-like Complexes through (2,2'-Bipyridine)-4,4'-Dicarboxylic Acid with Optimal Cytotoxicity Profile Provided by the Combination Ethacrynic Acid/Flurbiprofen

Lorenzo Biancalana, Lucinda K Batchelor, Sarah A P Pereira, Po-Jen Tseng, Stefano Zacchini, Guido Pampaloni, Lúcia M F S Saraiva, Paul J Dyson, Fabio MarchettiPMID: 33252170 DOI: 10.1002/chem.202003199

Abstract

A facile route to Ptcomplexes doubly functionalized with bioactive molecules through a bipyridine-type ligand is described. Initially, ligands L

(containing two ethacrynic acid units), L

(ethacrynic acid+flurbiprofen) and L

(ethacrynic acid+biotin) were obtained in moderate to good yields from 2,2'-bipyridine-4,4'-dicarboxylic acid. Subsequent reaction of the ligands with [PtCl

(DMSO)

] afforded complexes [PtCl

(L

)] (2), [PtCl

(L

)] (3) and [PtCl

(L

)] (4) in high yields. All compounds were fully characterized by analytical and spectroscopic methods. Complexes 2-4 are highly stable in water/DMSO solution at 37 °C after 72 h, whereas progressive release of the bioactive fragments was detected in a cell culture medium. The compounds were assessed for their in vitro antiproliferative activity towards tumorigenic A2780, A2780cisR and Y79 cells and non-tumourigenic HEK293 cells. In particular, the combination of ethacrynic acid and flurbiprofen in 3 overcomes cisplatin-based resistance and provides strong cancer cell selectivity. Enzyme inhibition assays on human GST P1 and human COX-2 and cross-experiments with complex 1, analogous to 2-4 but lacking bio-groups, revealed a clear synergy between the Pt

frame and the bioactive organic components.

Ethacrynic acid, a loop diuretic, suppresses epithelial-mesenchymal transition of A549 lung cancer cells via blocking of NDP-induced WNT signaling

Lu Yu, Hyun Ji Kim, Mi Kyung Park, Hyun Jung Byun, Eun Ji Kim, Boram Kim, Minh Tuan Nguyen, Ji Hyun Kim, Gyeoung Jin Kang, Ho Lee, Soo Youl Kim, Seung Bae Rho, Chang Hoon LeePMID: 33189676 DOI: 10.1016/j.bcp.2020.114339

Abstract

Lung cancer is one of the leading causes of death in cancer patients. Epithelial-mesenchymal transition (EMT) plays an important role in lung cancer progression. Therefore, for lung cancer treatment, it is crucial to find substances that inhibit EMT. Ethacrynic acid (ECA) is a diuretic that inhibits cellular ion flux and exerts anticancer effects. However, the effects of ECA on EMT in lung cancer remain unclear. We examined the effects of ECA on sphingosylphosphorylcholine (SPC) or TGF-β1-induced EMT process in A549 and H1299 cells via reverse transcription polymerase chain reaction and Western blotting. We found that ECA inhibited SPC-induced EMT and SPC-induced WNT signalling in EMT. We observed that SPC induces the expression of NDP [Norrie disease protein] and WNT-2, whereas ECA suppressed their expression. SPC-induced WNT activation, EMT, migration, and invasion were suppressed by NDP small-interfering RNA (siNDP), but NDP overexpression (pNDP) enhanced these events in A549 and H1299 cells. Accordingly, NDP expression may influence lung cancer prognosis. In summary, our results revealed that ECA inhibited SPC or TGF-β1-induced EMT in A549 and H1299 lung cancer cells by downregulating NDP expression and inhibiting WNT activation. Therefore, ECA might be a new drug candidate for lung cancer treatment.Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases

Shannon K D Robin, Marc Ansari, Chakradhara Rao S UppugunduriPMID: 33104076 DOI: 10.3791/61347

Abstract

Glutathione S-transferases (GSTs) are metabolic enzymes responsible for the elimination of endogenous or exogenous electrophilic compounds by glutathione (GSH) conjugation. In addition, GSTs are regulators of mitogen-activated protein kinases (MAPKs) involved in apoptotic pathways. Overexpression of GSTs is correlated with decreased therapeutic efficacy among patients undergoing chemotherapy with electrophilic alkylating agents. Using GST inhibitors may be a potential solution to reverse this tendency and augment treatment potency. Achieving this goal requires the discovery of such compounds, with an accurate, quick, and easy enzyme assay. A spectrophotometric protocol using 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate is the most employed method in the literature. However, already described GST inhibition experiments do not provide a protocol detailing each stage of an optimal inhibition assay, such as the measurement of the Michaelis-Menten constant (Km) for CDNB or indication of the employed enzyme concentration, crucial parameters to assess the inhibition potency of a tested compound. Hence, with this protocol, we describe each step of an optimized spectrophotometric GST enzyme assay, to screen libraries of potential inhibitors. We explain the calculation of both the half-maximal inhibitory concentration (IC50) and the constant of inhibition (Ki)-two characteristics used to measure the potency of an enzyme inhibitor. The method described can be implemented using a pool of GSTs extracted from cells or pure recombinant human GSTs, namely GST alpha 1 (GSTA1), GST mu 1 (GSTM1) or GST pi 1 (GSTP1). However, this protocol cannot be applied to GST theta 1 (GSTT1), as CDNB is not a substrate for this isoform. This method was used to test the inhibition potency of curcumin using GSTs from equine liver. Curcumin is a molecule exhibiting anti-cancer properties and showed affinity towards GST isoforms after in silico docking predictions. We demonstrated that curcumin is a potent competitive GST inhibitor, with an IC50 of 31.6 ± 3.6 µM and a Ki of 23.2 ± 3.2 µM. Curcumin has potential to be combined with electrophilic chemotherapy medication to improve its efficacy.An Ethacrynic Acid-Brominated BODIPY Photosensitizer (EA-BPS) Construct Enhances the Lethality of Reactive Oxygen Species in Hypoxic Tumor-Targeted Photodynamic Therapy

Miae Won, Seyoung Koo, Hao Li, Jonathan L Sessler, Jin Yong Lee, Amit Sharma, Jong Seung KimPMID: 33155344 DOI: 10.1002/anie.202012687

Abstract

Despite being a clinically approved intervention for cancer, photodynamic therapy (PDT) still suffers from limitations. Prime among these is a therapeutic response that is mostly oxygen dependent. This limits the utility of PDT in treating hypoxic tumors since lower levels of cytotoxic reactive oxygen species (ROS) are generated in regions of low oxygen tension. Glutathione-pi (GST-pi) is a key enzyme that militates against ROS-mediated apoptosis. We report herein a new construct, EA-BPS, that contains both a brominated BODIPY photosensitizer (BPS) and an ethacrynic acid (EA) GST-pi inhibitor. Photoirradiation of EA-BPS induces a synergistic antitumor effect that results from the combination of ROS production and GST-pi inhibition. Relative to BPS alone, an enhanced cell-killing effect is seen under hypoxic conditions both in vitro and in vivo. We conclude that by making better use of the available oxygen in tumor environments, improved therapeutic PDT outcomes should be achievable even under hypoxic conditions.Systematic Search for SARS-CoV-2 Main Protease Inhibitors for Drug Repurposing: Ethacrynic Acid as a Potential Drug

Camilla Isgrò, Anna Maria Sardanelli, Luigi Leonardo PalesePMID: 33451132 DOI: 10.3390/v13010106

Abstract

In 2019 an outbreak occurred which resulted in a global pandemic. The causative agent has been identified in a virus belonging to thefamily, similar to the agent of SARS, referred to as SARS-CoV-2. This epidemic spread rapidly globally with high morbidity and mortality. Although vaccine development is at a very advanced stage, there are currently no truly effective antiviral drugs to treat SARS-CoV-2 infection. In this study we present systematic and integrative antiviral drug repurposing effort aimed at identifying, among the drugs already authorized for clinical use, some active inhibitors of the SARS-CoV-2 main protease. The most important result of this analysis is the demonstration that ethacrynic acid, a powerful diuretic, is revealed to be an effective inhibitor of SARS-CoV-2 main protease. Even with all the necessary cautions, given the particular nature of this drug, these data can be the starting point for the development of an effective therapeutic strategy against SARS-CoV-2.

Ethacrynic acid inhibits STAT3 activity through the modulation of SHP2 and PTP1B tyrosine phosphatases in DU145 prostate carcinoma cells

Yu-Jin Lee, Harim Song, Yae Jin Yoon, Seung-Jin Park, Seon-Young Kim, Dong Cho Han, Byoung-Mog KwonPMID: 32201212 DOI: 10.1016/j.bcp.2020.113920

Abstract

To identify signal transducer and activator of transcription factor 3 (STAT3) inhibitors, we generated STAT3-dependent gene expression signature by analyzing gene expression profiles of DU145 cancer cells treated with STAT3 inhibitor, piperlongumine and 2-hydroxycinnamaldehyde. Then we explored gene expression signature-based strategies using a connectivity map database and identified several STAT3 inhibitors, including ethacrynic acid (EA). EA is currently used as a diuretic drug. EA inhibited STAT3 activation in DU145 prostate cancer cells and consequently decreased the levels of STAT3 target genes such as cyclin A and MCL-1. Furthermore, EA treatment inhibited tumor growth in mice xenografted with DU145 cells and decreased p-STAT3 expression in tumor tissues. Knockdown of Src homology region 2 domain-containing phosphatase-2 (SHP2) or Protein tyrosine phosphatase 1B (PTP1B) gene expression by siRNA suppressed the ability of EA to inhibit STAT3 activation. When EA was combined with an activator of SHP2 or PTP1B, p-STAT3 expression was synergistically decreased; when EA was combined with an inhibitor of SHP2 or PTP1B, p-STAT3 expression was rescued. By using an affinity pulldown assay with biotinyl-EA, EA was shown to associate with SHP2 and PTP1B in vitro. Additionally, the drug affinity responsive target stability (DARTS) assay confirmed the direct binding of EA to SHP2 and PTP1B. SHP2 is activated by EA through active phosphorylation at Y580 and direct binding to SHP2. Collectively, our results suggest that EA inhibits STAT3 activity through the modulation of phosphatases such as SHP2 and PTP1B and may be a potential anticancer drug to target STAT3 in cancer progression.Synthesis and biological evaluation of ethacrynic acid derivatives bearing sulfonamides as potent anti-cancer agents

Abdelmoula El Abbouchi, Nabil El Brahmi, Marie-Aude Hiebel, Jérôme Bignon, Gérald Guillaumet, Franck Suzenet, Saïd El KazzouliPMID: 32755677 DOI: 10.1016/j.bmcl.2020.127426

Abstract

A series of ethacrynic acid (2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid) (EA, Edecrin) containing sulfonamides linked via three types of linkers namely 1,2-ethylenediamine, piperazine and 4-aminopiperidine was synthesized and subsequently evaluated in vitro against HL60 and HCT116 cancer cell lines. All the EA analogs, excluding 6a and 6c, showed anti-proliferative activity with ICin the micromolar range (less than 4 uM). Three derivatives 6b, 7b and 7e were selected for their interesting dual activity on HL60 cell line in order to be further evaluated against a panel of cancer cell lines (HCT116, A549, MCF7, PC3, U87-MG and SKOV3) as well as on MRC5 as a normal cell line. These compounds displayed IC

values in nanomolar range against A549, MCF7, PC3 and HCT116 cell lines, deducing the discovery that piperazine or 4-aminopiperidine is the linker's best choice to develop EA analogs with highly potent anti-proliferative activities own up to 24 nM. Besides, in terms of selectivity, those linkers are more suitable offering safety ratios of up to 63.8.

[Ethacrynic acid inhibits airway smooth muscle contraction in mice]

Xiao-Xue Zhao, Wei-Wei Chen, Yuan-Yuan Chen, Meng-Su Liu, Meng-Yue Li, Lei Cao, Qing-Hua LiuPMID: 31879742 DOI:

Abstract

The aim of this study was to investigate the inhibitory effect and the underlying mechanism of ethacrynic acid (EA) on the contraction in mice. BL-420S force measuring system was used to measure the tension of mouse tracheal rings. The whole cell patch clamp technique was utilized to record the channel currents of airway smooth muscle (ASM) cells. The calcium imaging system was used to determine the intracellular Caconcentration ([Ca

]

) in ASM cells. The results showed that EA significantly inhibited the high K

(80 mmol/L) and acetylcholine (ACh, 100 µmol/L)-induced contraction of mouse tracheal rings in a dose-dependent manner. The maximal relaxation percentages were (97.02 ± 1.56)% and (85.21 ± 0.03)%, and the median effective concentrations were (40.28 ± 2.20) μmol/L and (56.22 ± 7.62) μmol/L, respectively. EA decreased the K

and ACh-induced elevation of [Ca

]

from 0.40 ± 0.04 to 0.16 ± 0.01 and from 0.50 ± 0.01 to 0.39 ± 0.01, respectively. In addition, EA inhibited L-type voltage-dependent calcium channel (LVDCC) and store-operated calcium channel (SOCC) currents in ASM cells, and Ca

influx. Moreover, EA decreased the resistance of the respiratory system (Rrs) in vivo in mice. These results indicated that EA inhibits LVDCC and SOCC, which results in termination of Ca

influx and decreases of [Ca

]

, leading to relaxation of ASM. Taken together, EA might be a potential bronchodilator.

Potent inhibitors of equine steroid isomerase EcaGST A3-3

Helena Lindström, Aslam M A Mazari, Yaman Musdal, Bengt MannervikPMID: 30897163 DOI: 10.1371/journal.pone.0214160

Abstract

Equine glutathione transferase A3-3 (EcaGST A3-3) belongs to the superfamily of detoxication enzymes found in all higher organisms. However, it is also the most efficient steroid double-bond isomerase known in mammals. Equus ferus caballus shares the steroidogenic pathway with Homo sapiens, which makes the horse a suitable animal model for investigations of human steroidogenesis. Inhibition of the enzyme has potential for treatment of steroid-hormone-dependent disorders. Screening of a library of FDA-approved drugs identified 16 out of 1040 compounds, which at 10 μM concentration afforded at least 50% inhibition of EcaGST A3-3. The most potent inhibitors, anthralin, sennoside A, tannic acid, and ethacrynic acid, were characterized by IC50 values in the submicromolar range when assayed with the natural substrate Δ5-androstene-3,17-dione.Mapping glutathione utilization in the developing zebrafish (Danio rerio) embryo

Archit Rastogi, Christopher W Clark, Sarah M Conlin, Sarah E Brown, Alicia R Timme-LaragyPMID: 31202080 DOI: 10.1016/j.redox.2019.101235

Abstract

Glutathione (GSH), the most abundant vertebrate endogenous redox buffer, plays key roles in organogenesis and embryonic development, however, organ-specific GSH utilization during development remains understudied. Monochlorobimane (MCB), a dye conjugated with GSH by glutathione-s-transferase (GST) to form a fluorescent adduct, was used to visualize organ-specific GSH utilization in live developing zebrafish (Danio rerio) embryos. Embryos were incubated in 20 μM MCB for 1 h and imaged on an epifluorescence microscope. GSH conjugation with MCB was high during early organogenesis, decreasing as embryos aged. The heart had fluorescence 21-fold above autofluorescence at 24 hpf, dropping to 8.5-fold by 48 hpf; this increased again by 72 hpf to 23.5-fold, and stayed high till 96 hpf (18-fold). The brain had lower fluorescence (10-fold) at 24 and 48 hpf, steadily increasing to 30-fold by 96 hpf. The sensitivity and specificity of MCB staining was then tested with known GSH modulators. A 10-min treatment at 48 hpf with 750 μM tert-butylhydroperoxide, caused organ-specific reductions in staining, with the heart losing 30% fluorescence, and, the brain ventricle losing 47% fluorescence. A 24 h treatment from 24-48 hpf with 100 μM of N-Acetylcysteine (NAC) resulted in significantly increased fluorescence, with the brain ventricle and heart showing 312% and 240% increases respectively, these were abolished upon co-treatment with 5 μM BSO, an inhibitor of the enzyme that utilizes NAC to synthesize GSH. A 60 min 100 μM treatment with ethacrynic acid, a specific GST inhibitor, caused 30% reduction in fluorescence across all measured structures. MCB staining was then applied to test for GSH disruptions caused by the toxicants perfluorooctanesulfonic acid and mono-(2-ethyl-hexyl)phthalate; MCB fluorescence responded in a dose, structure and age-dependent manner. MCB staining is a robust, sensitive method to detect spatiotemporal changes in GSH utilization, and, can be applied to identify sensitive target tissues of toxicants.Explore Compound Types